molecular formula C18H18F3N3 B2899442 N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine CAS No. 338400-56-9

N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine

Cat. No.: B2899442
CAS No.: 338400-56-9
M. Wt: 333.358
InChI Key: HMNKRZMPKAAEEV-UHFFFAOYSA-N
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Description

N-allyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields of research. This compound is characterized by the presence of an allyl group, a phenyl group, and a trifluoromethyl-substituted benzyl group attached to a guanidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine typically involves the reaction of N-allyl-N’'-phenylguanidine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-allyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the trifluoromethyl group enhances its lipophilicity and ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-N’'-phenylguanidine
  • N-allyl-N’‘-phenyl-N’-benzylguanidine
  • N-allyl-N’‘-phenyl-N’-[4-(trifluoromethyl)benzyl]guanidine

Uniqueness

N-allyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine is unique due to the specific positioning of the trifluoromethyl group on the benzyl moiety

Properties

IUPAC Name

1-phenyl-3-prop-2-enyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3/c1-2-11-22-17(24-16-9-4-3-5-10-16)23-13-14-7-6-8-15(12-14)18(19,20)21/h2-10,12H,1,11,13H2,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNKRZMPKAAEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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